Propachlor OA

Descripción general

Descripción

Propachlor OA

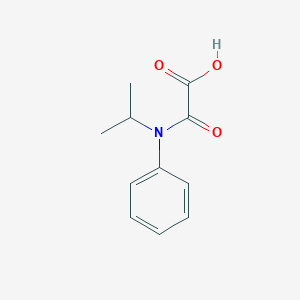

Propachlor OXA is a monocarboxylic acid that is oxoacetic acid substituted by a phenyl(propan-2-yl)amino group at position 2. It is a metabolite of the herbicide propachlor. It has a role as a marine xenobiotic metabolite. It is an anilide and a monocarboxylic acid.

Aplicaciones Científicas De Investigación

1. Detección de residuos de Propachlor en alimentos Propachlor OA se utiliza en el desarrollo de un sensor electroquímico sensible y selectivo para la detección de residuos de propachlor en alimentos . El sensor se basa en un polímero molecularmente impreso (MIP), nanotubos de carbono de pared múltiple tratados con polietilenimina (PEI-MWCNTs) y nanopartículas de oro (AuNPs) . Este sensor tiene un límite de detección más bajo y un rango lineal más amplio en comparación con los sensores tradicionales . También exhibe alta selectividad contra otros herbicidas .

Detección asistida por aprendizaje automático

El rendimiento del sensor para la detección de propachlor se mejora aún más mediante la integración de un algoritmo de aprendizaje automático XGBoost para el análisis de datos . Esto mejora la precisión predictiva de la concentración de propachlor .

Monitoreo ambiental

Debido a los posibles efectos tóxicos del propachlor, su detección en muestras ambientales es crítica . El sensor desarrollado para la detección de propachlor proporciona una herramienta efectiva para el monitoreo ambiental .

Seguridad alimentaria

El monitoreo y la detección de residuos de propachlor en productos alimenticios se han vuelto esenciales para garantizar la seguridad alimentaria . El sensor desarrollado para la detección de propachlor se puede utilizar para garantizar la seguridad de los productos alimenticios

Mecanismo De Acción

Target of Action

It’s known that similar compounds often interact with proteins and enzymes involved in various biological processes .

Mode of Action

Propachlor OA’s mode of action primarily involves its interaction with protein biosynthesis . It inhibits protein synthesis several hours before the observed inhibition of growth, suggesting that the primary effect of this compound is on protein biosynthesis . Its effect on nucleic acid synthesis is secondary .

Biochemical Pathways

This compound affects the biochemical pathways related to protein biosynthesis . Studies have shown that it inhibits protein synthesis, which occurs prior to an observed reduction in RNA synthesis . This suggests that the primary mechanism of action of this compound is its effect on nascent protein biosynthesis .

Pharmacokinetics

It’s known that similar compounds often have good absorption and distribution profiles, undergo metabolism in the body, and are excreted through various routes .

Result of Action

The result of this compound’s action is the inhibition of protein synthesis, leading to a halt in growth . This is due to its effect on nascent protein biosynthesis . The compound’s action on nucleic acid synthesis is secondary and occurs after the inhibition of protein synthesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, microbial action can lead to the degradation of this compound, producing oxanilic acid (OA) and ethanesulfonic acid (ESA) metabolites . These metabolites are more water-soluble and therefore more mobile than the parent herbicides .

Actividad Biológica

N-Isopropyl-N-phenyloxamic acid is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cholesterol metabolism and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

N-Isopropyl-N-phenyloxamic acid belongs to the oxamic acid class, characterized by the presence of an oxamic acid functional group attached to an isopropyl and a phenyl group. Its chemical structure can be represented as follows:

Research indicates that N-Isopropyl-N-phenyloxamic acid exhibits hypolipidemic properties, primarily through the upregulation of hepatic LDL receptor function. This mechanism enhances the clearance of cholesterol from the bloodstream, making it a candidate for treating hyperlipidemia and related cardiovascular conditions .

Cholesterol-Lowering Effects

Several studies have demonstrated that derivatives of oxamic acids, including N-Isopropyl-N-phenyloxamic acid, can significantly lower cholesterol levels both in vitro and in vivo. The compound has been shown to reduce total cholesterol plasma levels effectively, which is crucial for preventing cardiovascular diseases such as atherosclerosis .

Table 1: Summary of Cholesterol-Lowering Studies

| Study | Model | Dose | Outcome |

|---|---|---|---|

| Study A | Rats | 20 µg/kg | Significant reduction in serum cholesterol |

| Study B | Normolipemic Monkeys | 30 µg/kg | Decreased LDL-cholesterol levels |

| Study C | Dogs | 5 µg/kg | Notable hypocholesterolemic effect |

Case Studies

- Cholesterol Reduction in Animal Models : A study conducted on normocholesterolemic dogs demonstrated that administration of N-Isopropyl-N-phenyloxamic acid at a dose of 20 µg/kg resulted in a significant decrease in serum cholesterol levels. The compound's mechanism was attributed to enhanced LDL receptor activity in the liver .

- Antitumor Efficacy : Research exploring the effects of various oxamic acids on cancer cells showed that these compounds could inhibit cellular respiration and induce cell death in certain cancer lines. While specific data on N-Isopropyl-N-phenyloxamic acid is sparse, its structural similarities suggest potential antitumor activity .

Propiedades

IUPAC Name |

2-oxo-2-(N-propan-2-ylanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(2)12(10(13)11(14)15)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHJOUPYTUBFIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8037592 | |

| Record name | Propachlor OA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70628-36-3 | |

| Record name | 2-[(1-Methylethyl)phenylamino]-2-oxoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70628-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Isopropyl-N-phenyloxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070628363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propachlor OA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Isopropyl-N-phenyloxamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.